molecular formula C11H15NO B1204746 N,N-Dimethyl-3-phenylpropanamide CAS No. 5830-31-9

N,N-Dimethyl-3-phenylpropanamide

Cat. No.: B1204746
CAS No.: 5830-31-9
M. Wt: 177.24 g/mol
InChI Key: FDBVFKPSUNQAHK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is also known by other names such as benzenepropanamide, N,N-dimethyl- and hydrocinnamamide, N,N-dimethyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of ethyl 3-oxo-3-phenylpropanoate with dimethylammonium chloride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in toluene under reflux conditions. The resulting product is then purified through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-Dimethyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMAc)
  • N,N-Dimethyl-3-phenylpropionamide

Uniqueness

N,N-Dimethyl-3-phenylpropanamide is unique due to its specific structure, which includes a phenyl group attached to the propanamide backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVFKPSUNQAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207028
Record name N,N-Dimethylhydrocinnamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5830-31-9
Record name N,N-Dimethylhydrocinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhydrocinnamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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